3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Lipophilicity Physicochemical Profiling Medicinal Chemistry

Researchers requiring regioisomerically pure 3-aryl-isoxazole-4-carboxylic acid building blocks often face supply inconsistency and ambiguous regiochemistry. This compound provides a defined 3-(3-bromo-4-methylphenyl)-5-methyl substitution pattern confirmed by InChI Key LTDYFNUEZFGMRT-UHFFFAOYSA-N. • Aryl bromide handle enables parallel Suzuki-Miyaura biaryl library synthesis • Free C4-carboxylic acid supports amide/ester diversification • Computed XLogP3 3.0, TPSA 63.3 Ų - favorable drug-like property space • ≥95% purity; suitable as reference standard for regioisomer differentiation

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
Cat. No. B13639996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)Br
InChIInChI=1S/C12H10BrNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)
InChIKeyLTDYFNUEZFGMRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic Acid: Procurement-Grade Definition & Core Identity


3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1974873-92-1) is a brominated 3,5-disubstituted isoxazole-4-carboxylic acid with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol . It features a 3-bromo-4-methylphenyl substituent at the isoxazole C3 position, a methyl group at C5, and a free carboxylic acid at C4. Predicted physicochemical properties include a boiling point of 408.0 ± 40.0 °C (760 Torr), density of 1.542 ± 0.06 g/cm³ (25 °C), an acid dissociation constant (pKa) of 2.15 ± 0.25, and a computed XLogP3 of 3.0 [1]. The compound is commercially available from specialist suppliers at ≥95% purity and is primarily positioned as a synthetic intermediate for medicinal chemistry and agrochemical discovery programs [1].

3-Bromo-4-methylphenyl substituent provides an aryl bromide handle for Pd-catalyzed cross-coupling reactions
Free carboxylic acid at C4 enables amide or ester derivatization for library diversification
≥95% purity supports medicinal chemistry and agrochemical intermediate workflows

Why 3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic Acid Cannot Be Replaced by Generic Isoxazole Carboxylic Acids


Isoxazole-4-carboxylic acids with different halogen or alkyl substitution patterns on the 3-aryl ring are not functionally interchangeable. The 3-bromo-4-methyl substitution pattern on the phenyl ring simultaneously modulates lipophilicity (computed XLogP3 of 3.0), steric bulk, and electronic character of the aryl bromide handle, directly affecting reactivity in cross-coupling reactions and the compound's behavior as a synthetic building block [1]. Closely related analogs such as 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 954230-35-4, MW 282.09) lack the 4-methyl group, resulting in lower lipophilicity and altered steric environment at the coupling site, while regioisomeric 5-aryl analogs present a fundamentally different spatial orientation of the carboxylic acid relative to the aryl ring [1]. These structural distinctions translate into measurable differences in physicochemical properties and downstream synthetic outcomes that cannot be compensated for by simply adjusting reaction stoichiometry.

Target 3-Br-4-Me-phenyl at isoxazole C3
Analog 3-Br-phenyl (no 4-Me)
Additional methyl group increases molecular weight, alters lipophilicity, and modifies steric environment in cross-coupling reactions
Target 3-Aryl-5-methyl isoxazole-4-carboxylic acid
Regioisomer 5-Aryl-3-methyl isomer
Regiochemical switch relocates carboxylic acid relative to aryl ring, potentially altering biological target engagement and SAR consistency

3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity vs. Non-Methylated Bromophenyl Isoxazole Analogs Drives Differential Partitioning and Reactivity

The target compound exhibits a computed XLogP3 of 3.0, which is elevated relative to the non-methylated analog 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 954230-35-4; computed LogP 2.997) and the 4-bromo regioisomer 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0; LogP not directly reported but expected lower due to absence of methyl) [1]. The additional methyl group on the phenyl ring increases the molecular weight to 296.12 g/mol compared to 282.09 g/mol for both non-methylated analogs [1]. The topological polar surface area (TPSA) of 63.3 Ų for the target compound indicates moderate polarity suitable for both organic-phase reactivity and aqueous compatibility [1].

Lipophilicity Differentiation
Cross-study
XLogP3 3.0; ΔMW +14.03 g/mol vs. non-methylated analogs; TPSA 63.3 Ų
Modulates partitioning and steric environment in coupling reactions
Computed values; experimental validation recommended
Lipophilicity Physicochemical Profiling Medicinal Chemistry

3-Bromo-4-methylphenyl Substituent Provides a Superior Cross-Coupling Handle vs. Non-Brominated or 4-Bromo-Only Analogs

The presence of a bromine atom at the meta position of the 3-aryl ring, ortho to the 4-methyl group, enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings [1]. This regiochemical arrangement is distinct from 4-bromophenyl analogs where the bromine is para to the isoxazole attachment point, altering the electronic environment and steric accessibility of the reactive site . Class-level evidence from brominated isoxazole intermediates confirms that aryl bromides at the 3-position of the isoxazole scaffold serve as effective electrophilic partners in C–C bond-forming reactions, with the 4-methyl group providing additional steric tuning that can influence coupling regioselectivity [1][2].

Cross-Coupling Reactivity
Class-level
3-Bromo-4-methylphenyl enables Suzuki, Heck, Buchwald-Hartwig couplings; ortho-methyl provides steric tuning
Supports diversified library synthesis; regiochemical arrangement distinct from 4-bromo analogs
Coupling yields not reported; class-level inference from brominated isoxazole literature
Cross-Coupling Suzuki Reaction Building Block Utility

Regiochemical Identity: 3-Aryl-5-methyl Configuration Avoids Bioisosteric Ambiguity of 5-Aryl Isoxazole Isomers

The target compound is a 3-aryl-5-methylisoxazole-4-carboxylic acid. This is regiochemically distinct from the isomeric 5-aryl-3-methylisoxazole-4-carboxylic acid series, such as 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid (CAS 91182-60-4) [1]. In the 3-aryl series, the carboxylic acid at C4 is adjacent to the methyl-bearing C5, whereas in the 5-aryl series, the carboxylic acid is adjacent to the aryl-bearing C5. This difference in substitution topology alters the spatial relationship between the carboxylic acid hydrogen-bond donor/acceptor and the aryl hydrophobic group, which can critically affect molecular recognition in biological target binding [2]. Patents covering isoxazole-based FXR agonists and LPAR1 antagonists demonstrate that 3-aryl and 5-aryl substitution patterns are not interchangeable and confer distinct pharmacological profiles [2].

Regiochemical Specificity
Class-level
3-Aryl-5-methyl isoxazole-4-carboxylic acid; distinct from 5-aryl-3-methyl isomers (e.g., CAS 91182-60-4)
Essential for SAR consistency; 3-aryl and 5-aryl isomers show different target engagement profiles
Patent-level evidence; direct comparative biological data not available
Regiochemistry Isoxazole Isomerism Target Engagement

Predicted Ionization Constant (pKa ~2.15) Differentiates Acid Strength from Amino-Substituted Isoxazole Carboxylic Acid Derivatives

The predicted pKa of the target compound is 2.15 ± 0.25, consistent with a moderately strong aryl carboxylic acid . This pKa is comparable to other 3-aryl-5-methylisoxazole-4-carboxylic acids that lack electron-donating amino substituents on the aryl ring. The bromine atom exerts an electron-withdrawing inductive effect that stabilizes the carboxylate conjugate base, whereas the 4-methyl group provides weak electron donation. This balance yields an acid strength intermediate between unsubstituted phenyl isoxazole carboxylic acids (pKa ~2.0-2.5) and those bearing strongly electron-withdrawing nitro groups (pKa < 1.5) . This pKa value determines the compound's ionization state under physiological (pH 7.4) and formulation conditions, affecting solubility, salt formation potential, and passive membrane diffusion characteristics .

Acid Strength (pKa)
Data to verify
Predicted pKa = 2.15 ± 0.25; comparable to unsubstituted phenyl analogs, higher than nitro-substituted
Moderate acid strength supports salt formation and passive membrane permeation at physiological pH
Predicted value; confirm experimentally
Acid Dissociation Constant pKa Formulation Compatibility

Thermal Stability and Mass Spectral Fragmentation Pattern Distinguish 3-Aryl-5-methylisoxazole-4-carboxylic Acids from Isoxazole-5-carboxylic Acid Regioisomers

A foundational mass spectrometry study by Zhigulev et al. (1974) investigated 15 compounds of the 3-aryl-5-methylisoxazole-4-carboxylic acid series and demonstrated that the molecular ion stability and thermal isomerization propensity in the mass spectrometer are influenced by the nature of the aryl substituent [1]. Electron-withdrawing substituents such as bromine increase the resistance of the molecular ion to electron-impact-induced disintegration compared to electron-donating substituents. The study also documents that thermal isomerization of the isoxazole ring occurs for several derivatives in this series, producing rearranged pseudomolecular ions that can be diagnostic for structural confirmation. These fragmentation characteristics provide a compound-specific mass spectral fingerprint that can distinguish 3-aryl-4-carboxylic acid isomers from their 5-aryl-4-carboxylic acid counterparts during analytical quality control [1].

Mass Spectral Fingerprint
Class-level
EI-MS shows molecular ion stabilization by Br; diagnostic thermal isomerization ions
Enables regioisomer differentiation during quality control
Based on 1974 study of 3-aryl-5-methylisoxazole-4-carboxylic acid series
Mass Spectrometry Thermal Isomerization Analytical Characterization

Class-Level Antimicrobial Potential of Brominated Isoxazole Carboxylic Acid Derivatives Provides a Differentiated Screening Entry Point

While no direct MIC data exist for the target compound, class-level evidence from structurally related brominated isoxazole-4-carboxylic acid derivatives indicates measurable antimicrobial activity. Shreenivas et al. reported that 5-methylisoxazole-4-carboxamide derivatives bearing electron-withdrawing aryl substituents (Cl, NO2, CF3) exhibit antibacterial and antifungal activity in vitro [1]. Separately, isoxazole-carboxamide derivatives evaluated as COX inhibitors demonstrated antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumonia with MIC values of 2 mg/mL for the most active compound (A8) [2]. The presence of a bromine atom on the aryl ring, as in the target compound, is a recognized pharmacophoric feature in antimicrobial isoxazole scaffolds, with brominated analogs typically showing enhanced potency relative to non-halogenated counterparts in this compound class [2].

Antimicrobial Screening Context
Class-level
Structurally related brominated isoxazole-4-carboxylic acids show in vitro activity (MIC 2 mg/mL for analog)
Supports focused library synthesis and SAR exploration for antimicrobial hit identification
Target compound untested; class-level inference only
Antimicrobial Activity Isoxazole SAR Drug Discovery Scaffold

3-(3-Bromo-4-methylphenyl)-5-methylisoxazole-4-carboxylic Acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Diversifiable Building Block for Parallel Medicinal Chemistry Library Synthesis via Suzuki-Miyaura Cross-Coupling

The 3-bromo substituent on the 4-methylphenyl ring allows the target compound to serve as a versatile aryl bromide electrophile in palladium-catalyzed Suzuki-Miyaura couplings, enabling the parallel synthesis of biaryl-diversified isoxazole-4-carboxylic acid libraries [1]. The 4-methyl group ortho to the bromine provides steric differentiation that can be exploited to tune coupling efficiency and regioselectivity compared to non-methylated bromophenyl analogs. The free carboxylic acid at C4 offers a secondary derivatization site for amide or ester formation, making this a dual-diversification scaffold suitable for combinatorial chemistry workflows in hit-to-lead programs [1].

Reference Standard for Regiochemical Identity Confirmation in Pharmaceutical Impurity Profiling

The well-defined 3-aryl (not 5-aryl) regiochemistry, confirmed by InChI Key LTDYFNUEZFGMRT-UHFFFAOYSA-N, makes this compound suitable as an authentic reference standard for distinguishing regioisomeric impurities that may arise during the synthesis of isoxazole-based active pharmaceutical ingredients (APIs) [1]. The mass spectral fragmentation pattern, as characterized in the Zhigulev et al. (1974) study of the 3-aryl-5-methylisoxazole-4-carboxylic acid series, provides an orthogonal analytical identification method for incoming material verification against 5-aryl isomers [2].

Scaffold for Structure-Activity Relationship (SAR) Studies on Brominated Isoxazole Antimicrobial Agents

Class-level evidence demonstrates that brominated isoxazole-4-carboxylic acid derivatives exhibit measurable in vitro antimicrobial activity [1][2]. The target compound, with its unique 3-bromo-4-methylphenyl substitution pattern, provides a structurally differentiated starting point for SAR campaigns investigating the impact of halogen position and methyl substitution on antibacterial potency. The carboxylic acid handle enables rapid analoging to amides and esters, facilitating the exploration of chemical space around this scaffold while maintaining the bromine as a conserved pharmacophoric element [1].

Physicochemical Probe Compound for Lipophilicity-Driven Property Optimization in Drug Design

With a computed XLogP3 of 3.0 and a TPSA of 63.3 Ų, the target compound occupies a favorable region of physicochemical space for oral bioavailability according to Lipinski and Veber guidelines [1]. The balance between the lipophilic bromo-methylphenyl group and the polar carboxylic acid allows this scaffold to serve as a reference probe for assessing how incremental structural modifications (e.g., esterification, amidation, or further halogenation) shift key drug-like properties. This application is supported by the availability of predicted pKa (2.15) and other computed descriptors that establish a baseline for property forecasting in lead optimization [1][2].

Application
Selection Property
Validation Focus
Library Synthesis via Cross-Coupling
Aryl bromide handle and free carboxylic acid for dual diversification
Cross-coupling efficiency and regioselectivity
Regiochemical Reference Standard
3-Aryl regioisomer identity and MS fragmentation pattern
Identity confirmation against 5-aryl impurities
Antimicrobial SAR Scaffold
Brominated isoxazole scaffold with class-level activity reports
Antimicrobial screening and SAR hit identification
Physicochemical Probe
Balanced LogP/TPSA and moderate predicted pKa
Property forecasting in lead optimization
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